molecular formula C12H10O3 B6308639 (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 343571-09-5

(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6308639
CAS No.: 343571-09-5
M. Wt: 202.21 g/mol
InChI Key: VOVSMCPXDADFRC-AATRIKPKSA-N
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Description

(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is 202.062994177 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-9-4-7-12(15-9)11(13)6-5-10-3-2-8-14-10/h2-8H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSMCPXDADFRC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a synthetic chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol, exhibits potential therapeutic applications, particularly in oncology and antimicrobial therapy.

The compound is characterized by its unique furan structures, which contribute to its reactivity and biological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Purity≥ 95%
InChI KeyLRMPTNHFIBOQCF-VOTSOKGWSA-N

Anticancer Properties

Chalcone derivatives, including (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, have been shown to possess significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

  • Mechanism of Action :
    • Induction of apoptosis via upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
    • Disruption of cell cycle progression, particularly at the G0/G1 phase.
    • Activation of p53 signaling pathways, enhancing tumor suppressor functions.
  • Case Studies :
    • A study demonstrated that a related chalcone derivative exhibited IC50 values ranging from 3.94 to 9.22 µM against triple-negative breast cancer cells, highlighting the potential of furan-based chalcones in targeting aggressive cancer types .
    • Another investigation revealed that synthetic chalcone derivatives could inhibit tumor invasion and migration in MDA-MB-231 cells by promoting apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of (2E)-3-(Furan-2-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one have also been explored, showcasing effectiveness against various pathogens.

  • Mechanisms :
    • Chalcones can disrupt bacterial cell membranes and interfere with metabolic processes.
    • They exhibit anti-inflammatory effects that may complement their antimicrobial action.
  • Research Findings :
    • Studies have reported that furan-based chalcones demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been linked to various other biological activities:

  • Anti-inflammatory Effects :
    • Chalcones can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity :
    • The presence of furan rings contributes to the antioxidant capacity, which may protect cells from oxidative stress .

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